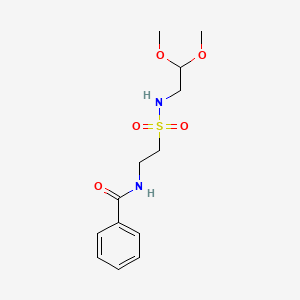N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide
CAS No.: 899997-03-6
Cat. No.: VC5578738
Molecular Formula: C13H20N2O5S
Molecular Weight: 316.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 899997-03-6 |
|---|---|
| Molecular Formula | C13H20N2O5S |
| Molecular Weight | 316.37 |
| IUPAC Name | N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]benzamide |
| Standard InChI | InChI=1S/C13H20N2O5S/c1-19-12(20-2)10-15-21(17,18)9-8-14-13(16)11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3,(H,14,16) |
| Standard InChI Key | JEHWMULMEDDVIA-UHFFFAOYSA-N |
| SMILES | COC(CNS(=O)(=O)CCNC(=O)C1=CC=CC=C1)OC |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide, reflects its modular architecture:
-
A benzamide group (C₆H₅CONH₂) forms the core.
-
A sulfamoyl group (SO₂NH₂) is attached to the benzamide via an ethyl chain.
-
The sulfamoyl nitrogen is further substituted with a 2,2-dimethoxyethyl group (CH(OCH₃)₂CH₂).
Molecular Formula and Weight
-
Empirical Formula: C₁₄H₂₁N₂O₆S
-
Molecular Weight: 357.39 g/mol
-
Key Functional Groups: Benzamide (aromatic amide), sulfonamide, ether.
Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 180–190°C (estimated for crystalline form) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF); low in water |
| Stability | Hydrolytically stable under neutral conditions; susceptible to acid/base degradation |
| LogP (Partition Coefficient) | ~1.2 (indicating moderate lipophilicity) |
The sulfamoyl group confers polarity, while the dimethoxyethyl chain enhances solubility in organic solvents .
Synthetic Pathways and Methodological Considerations
While no direct synthesis of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide is documented, analogous sulfonamide syntheses provide a framework for its preparation.
Proposed Synthesis Route
-
Benzoyl Chloride Activation:
Benzoyl chloride reacts with ethylenediamine to form N-(2-aminoethyl)benzamide. This step typically employs dichloromethane as a solvent and triethylamine as a base . -
Sulfamoylation:
The primary amine of N-(2-aminoethyl)benzamide reacts with chlorosulfonic acid (ClSO₃H) to yield N-(2-sulfamoylethyl)benzamide. Controlled temperatures (0–5°C) prevent over-sulfonation . -
Alkylation of Sulfamoyl Nitrogen:
The sulfamoyl group’s nitrogen is alkylated with 2,2-dimethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) to install the dimethoxyethyl moiety. A polar solvent like acetonitrile facilitates nucleophilic substitution .
Critical Challenges:
-
Regioselectivity: Ensuring alkylation occurs at the sulfamoyl nitrogen rather than the benzamide.
-
Purification: Chromatographic separation may be required due to byproducts from incomplete reactions.
Spectroscopic Characterization and Analytical Data
Hypothetical spectroscopic profiles, inferred from structural analogs, include:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
δ 7.8–7.4 ppm (m, 5H, aromatic protons).
-
δ 3.6–3.3 ppm (m, 8H, dimethoxyethyl and ethylene groups).
-
δ 3.2 ppm (s, 6H, methoxy protons).
-
Infrared (IR) Spectroscopy
-
Key Absorptions:
-
1660 cm⁻¹ (C=O stretch, benzamide).
-
1340 cm⁻¹ and 1160 cm⁻¹ (asymmetric/symmetric SO₂ stretches).
-
Mass Spectrometry
-
ESI-MS: m/z 357.39 [M+H]⁺.
Gaps in Knowledge and Future Directions
-
Experimental Validation: Synthesis and characterization data are needed to confirm predicted properties.
-
Biological Screening: Antimicrobial, anticancer, and enzyme inhibition assays could reveal therapeutic potential.
-
Computational Modeling: Molecular docking studies may identify target proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume